1-(tert-Butyl)-1H-1,2,3-triazol-4-amine
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Overview
Description
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. The tert-butyl group attached to the triazole ring enhances the compound’s stability and lipophilicity, making it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine can be synthesized through various methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper catalyst and proceeds under mild conditions to yield the triazole ring .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been reported to enhance the efficiency and scalability of the synthesis . These methods often employ tert-butyl azide and propargylamine as starting materials, with copper(I) bromide as the catalyst.
Chemical Reactions Analysis
Types of Reactions
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or tert-butyl hydroperoxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, tert-butyl hydroperoxide.
Reduction: Sodium borohydride.
Substitution: Various nucleophiles under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while reduction can produce triazole amines.
Scientific Research Applications
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(tert-Butyl)-1H-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1H-1,2,3-Triazole: Lacks the tert-butyl group, making it less lipophilic and stable.
1-(tert-Butyl)-1H-1,2,4-triazole: Similar structure but different nitrogen atom arrangement, leading to distinct chemical properties.
tert-Butyl-substituted indoles: Share the tert-butyl group but have a different core structure, resulting in different biological activities.
Uniqueness
1-(tert-Butyl)-1H-1,2,3-triazol-4-amine is unique due to the presence of the tert-butyl group, which enhances its stability and lipophilicity. This makes it a valuable compound for various applications, particularly in drug development and material science.
Properties
Molecular Formula |
C6H12N4 |
---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
1-tert-butyltriazol-4-amine |
InChI |
InChI=1S/C6H12N4/c1-6(2,3)10-4-5(7)8-9-10/h4H,7H2,1-3H3 |
InChI Key |
KNTUATHZJKDFSD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C=C(N=N1)N |
Origin of Product |
United States |
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